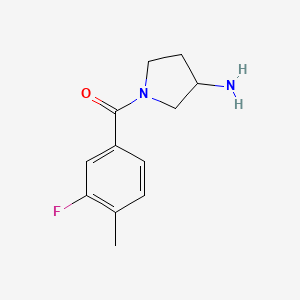

(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Description

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(3-fluoro-4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-8-2-3-9(6-11(8)13)12(16)15-5-4-10(14)7-15/h2-3,6,10H,4-5,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVRFOFQUJAIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Fluoro-4-methylbenzoyl Precursors

- The 3-fluoro-4-methylphenyl moiety is often introduced via substituted anilines or benzoyl chlorides.

- Fluoro-substituted aromatic amines can be prepared by catalytic hydrogenation or reduction of corresponding nitro compounds under mild conditions using palladium on carbon or zinc in aqueous media, achieving high yields (up to 98%) and purity.

- For example, 3-fluoro-4-methoxyaniline, a close analog, is synthesized by catalytic hydrogenation of 3-fluoro-4-methoxynitrobenzene using Pd/C in ethyl acetate or ethanol at room temperature. This methodology can be adapted for methyl-substituted analogues.

Formation of the Amide Bond

- The coupling of the 3-aminopyrrolidine with the 3-fluoro-4-methylbenzoyl chloride or activated ester is typically performed under standard amide bond formation conditions.

- Common reagents include carbodiimides (e.g., EDC, DCC) or acid chlorides generated in situ from the corresponding acids using reagents like thionyl chloride or oxalyl chloride.

- The reaction is carried out in aprotic solvents such as dichloromethane or tetrahydrofuran at controlled temperatures (0–25 °C) to optimize yield and minimize side reactions.

Alternative Synthetic Routes

- Literature on related compounds indicates the use of Mitsunobu reactions for alkylation and cyclization steps in complex analogs.

- Suzuki coupling reactions have been employed for introducing aryl substituents on heterocyclic cores, which could be adapted to synthesize substituted phenyl ketones like the target compound.

- Deprotection steps (e.g., Boc removal) are performed under acidic conditions to liberate the free amine for subsequent coupling.

Representative Preparation Procedure (Inferred and Adapted)

Detailed Research Findings and Notes

- Reduction of aromatic nitro compounds to amines using Pd/C or zinc/ammonium chloride systems is a robust and scalable method with high yields and mild conditions.

- Amide bond formation via acid chlorides is a classical and reliable approach, often yielding high purity products suitable for pharmaceutical intermediates.

- Alternative coupling reagents and conditions (e.g., carbodiimides, mixed anhydrides) can be employed depending on substrate sensitivity and scale.

- The stereochemistry of the pyrrolidine ring (e.g., (R)- or (S)-configuration) can be controlled by using enantiomerically pure starting materials, important for biological activity.

- Purification is generally achieved by column chromatography or recrystallization, with characterization by NMR and mass spectrometry confirming the structure.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Nitro reduction catalyst | Pd/C or Zn/Ammonium chloride | High yield, mild conditions |

| Solvent for reduction | Ethanol or ethyl acetate | Room temperature preferred |

| Acid chloride formation | Thionyl chloride, reflux | Quantitative conversion |

| Amide coupling solvent | Dichloromethane or THF | Temperature control critical |

| Coupling temperature | 0–25 °C | Prevents side reactions |

| Purification | Column chromatography or recrystallization | Ensures high purity |

| Yield range | 60–98% (depending on step) | Typical for these transformations |

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in conditions like depression and anxiety.

-

Analgesic Properties :

- Preliminary studies indicate that derivatives of this compound exhibit analgesic effects. Research has shown that compounds with similar structures can modulate pain pathways, making them candidates for pain management therapies.

-

Antitumor Activity :

- Recent investigations have highlighted the potential of (3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone in oncology. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, suggesting possible applications in anticancer drug development.

Case Study: Neurological Impact

A study published in a peer-reviewed journal evaluated the effects of this compound on rat models of anxiety. The findings indicated significant reductions in anxiety-like behaviors when administered at specific dosages, suggesting its potential as an anxiolytic agent.

Table 1: Summary of Case Studies

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neurological Effects | Rat model experiments | Reduced anxiety-like behaviors |

| Analgesic Properties | Pain threshold assessment | Significant pain relief observed |

| Antitumor Activity | Cancer cell line assays | Inhibition of cell proliferation |

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules used in drug discovery. Its unique functional groups allow for further modifications that can enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action of (3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

Key structural analogs and their similarity scores (based on molecular descriptors) are summarized below:

Key Observations:

- Piperazine/Morpholine Derivatives (Similarity: 0.89): Substituting 3-aminopyrrolidine with piperazine or morpholine introduces bulkier, more rigid heterocycles. Piperazine’s additional nitrogen may enhance solubility, while morpholine’s oxygen atom could alter electronic properties .

- Dimethylpiperidine Analog: The 3,3-dimethylpiperidine group increases steric hindrance, which may impact binding to hydrophobic pockets in biological targets .

Physicochemical and Spectroscopic Properties

Comparative spectroscopic data for select analogs:

Insights:

- The carbonyl carbon ($C=O$) in cyclohexenyl analogs resonates at ~201 ppm, consistent with ketones. Fluorine substituents cause deshielding (δ ~158 ppm) in aromatic carbons .

- Bis(aryl)methanones (e.g., C1-C4 in ) exhibit similar $^{13}\text{C}$ NMR profiles, suggesting comparable electronic environments for the ketone group .

Biological Activity

(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a fluorinated aromatic system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent and its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 258.71 g/mol. The presence of the fluorine atom is significant as it enhances the compound's stability and binding affinity to biological targets, which is crucial for its efficacy in therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antiviral Properties : Preliminary studies suggest that this compound can inhibit viral replication, making it a candidate for further exploration in antiviral therapies.

- Mechanism of Action : The compound interacts with specific biological targets involved in viral replication. The binding affinity is believed to be enhanced due to the fluorine substitution, which alters the electronic properties of the molecule, thus improving its interaction with viral proteins or enzymes.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : In laboratory settings, derivatives of this compound have shown promising results against various viral strains. For instance, cell culture assays demonstrated that certain concentrations effectively reduced viral load in infected cells by targeting viral polymerases.

- Comparative Analysis : The compound was compared with structurally similar compounds to assess its relative efficacy. A table summarizing these comparisons is provided below:

| Compound Name | Activity | Unique Features |

|---|---|---|

| 4-Aminophenyl(4-methylpiperazin-1-yl)methanone | Moderate Antiviral | Contains piperazine instead of pyrrolidine |

| 3-Fluoroacetophenone | Low Antiviral | Lacks amino functionality |

| 4-Chloro-3-fluorophenylmethanone | Low Antiviral | Chlorine substitution alters reactivity |

Synthesis and Production

The synthesis of this compound typically involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 3-aminopyrrolidine in the presence of a base such as triethylamine. This reaction allows for the formation of the methanone functional group while ensuring high purity through subsequent purification steps like recrystallization or chromatography.

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond antiviral activity:

- Drug Development : Ongoing research aims to explore its utility as a pharmaceutical agent, particularly in creating new drugs targeting viral infections and possibly other diseases.

- Material Science : Due to its unique chemical properties, it may also find applications in developing advanced materials such as polymers and coatings.

Q & A

Q. What are the established synthetic routes for (3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone, and what reagents are critical for optimizing yield?

- Methodological Answer: The synthesis typically involves coupling the pyrrolidine amine moiety with a fluorinated aromatic ketone. Key steps include:

- Amide Bond Formation: Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to facilitate the reaction between 3-aminopyrrolidine and 3-fluoro-4-methylbenzoyl chloride .

- Catalytic Optimization: Friedel-Crafts acylation may be employed for aryl ketone intermediates, using Lewis acids (e.g., AlCl₃) to activate the aromatic ring .

- Purification: Column chromatography or recrystallization to isolate the product. Yield optimization requires strict control of stoichiometry, temperature (e.g., 0–25°C), and anhydrous conditions .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify the pyrrolidine amine (δ ~2.5–3.5 ppm for NH₂) and aromatic protons (δ ~6.8–7.5 ppm for fluorophenyl) .

- Mass Spectrometry (MS): High-resolution MS to confirm the molecular ion peak (expected m/z ~208.23) and fragmentation patterns .

- X-ray Crystallography: To resolve stereochemistry and hydrogen-bonding interactions, particularly if the compound crystallizes in a specific polymorph .

- HPLC: Purity assessment (>95%) using reverse-phase chromatography with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer: Contradictions often arise from steric hindrance or catalyst deactivation. Strategies include:

- Steric Analysis: Substituent effects (e.g., 3-fluoro-4-methyl group) may hinder coupling efficiency. Computational modeling (DFT) can predict reactive sites and optimize substituent placement .

- Catalyst Screening: Test transition metals (Pd, Cu) for cross-coupling steps. For example, Pd(PPh₃)₄ improves efficiency in Sonogashira-like reactions for aryl intermediates .

- Reaction Monitoring: In-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation and adjust conditions dynamically .

Q. What computational methods are suitable for predicting the compound’s biological targets and binding affinity?

- Methodological Answer:

- Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging crystal structures from similar fluorophenyl derivatives .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in rational drug design .

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets for in vitro validation .

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via LC-MS to identify labile groups (e.g., amine hydrolysis) .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature and hygroscopicity. Fluorinated aryl groups typically enhance thermal stability (>200°C) .

Data Contradiction Analysis

Q. Why might biological assays report conflicting EC₅₀ values for this compound?

- Methodological Answer: Discrepancies often stem from assay conditions or target specificity.

- Assay Optimization: Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8) to reduce variability .

- Metabolite Interference: Use LC-MS/MS to quantify active vs. inactive metabolites in cell lysates .

- Target Redundancy: Perform siRNA knockdowns to confirm primary vs. off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.